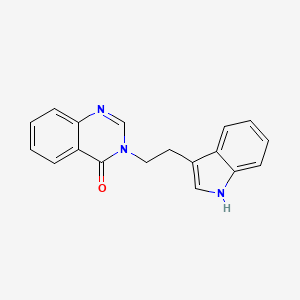

3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that features both an indole and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method involves the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes. This reaction uses nitroarenes as the nitrogen source and molybdenum hexacarbonyl as the carbon monoxide surrogate, proceeding smoothly to furnish various indole-3-carboxamide derivatives in moderate to high yields .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions.

Reduction: The quinazolinone ring can be reduced to form different derivatives.

Substitution: Both the indole and quinazolinone rings can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a quinazolin-4(3H)-one core with a fused benzene and pyrimidine ring system. The ethyl group at the 2-position is linked to an indole moiety, which enhances its interaction with biological targets. This unique structure enables the compound to exhibit various pharmacological properties, making it a significant subject of research in medicinal chemistry .

Anti-Cancer Properties

Research indicates that compounds derived from quinazolin-4(3H)-ones, including 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one, demonstrate potent anti-cancer activities. Studies have shown that modifications to the quinazolinone core can significantly impact therapeutic efficacy. For instance, certain analogues have displayed significant antiproliferative effects against various cancer cell lines .

Case Study:

A study evaluated several derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one for their cytotoxic activity against cancer cell lines. Compounds exhibited varying degrees of effectiveness, with some demonstrating low minimum inhibitory concentrations against resistant strains .

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro studies. The compound has shown promise in inhibiting inflammatory pathways, suggesting its utility as a therapeutic agent for inflammatory diseases.

Experimental Findings:

In a study focusing on quinazolinone derivatives, several compounds were tested for their ability to reduce edema in animal models. Results indicated that certain derivatives exhibited significant anti-inflammatory activity with minimal gastric ulcerogenicity compared to traditional anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Research Insights:

A recent investigation into the antimicrobial efficacy of related compounds revealed that certain derivatives displayed remarkable activity against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests that this compound could be developed into a novel antimicrobial agent .

Comparison with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(1H-Indol-3-yl)-quinazolin-4(3H)-one | Indole substituted at position 2 | Exhibits potent anti-cancer activity |

| 6-Methylquinazolin-4(3H)-one | Methyl group at position 6 | Known for neuroprotective effects |

| 2-Aminoquinazolin-4(3H)-one | Amino group at position 2 | Acts as a selective inhibitor |

| 4-Methylthioquinazolin-4(3H)-one | Methylthio group at position 4 | Potential anti-inflammatory properties |

The dual functionality derived from both indole and quinazoline structures in this compound may enhance its biological activity compared to other derivatives lacking this specific combination .

Mechanism of Action

The mechanism of action of 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the quinazolinone ring can modulate biological pathways. These interactions can lead to the inhibition or activation of specific cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione: A potent and selective inhibitor of protein kinase C isotypes.

N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine: An effective molecular skeleton for developing reversible and irreversible pan-HER inhibitors.

Uniqueness

3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one is unique due to its specific structural combination of indole and quinazolinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one, also known as 2-(1H-indol-3-yl)ethylquinazolin-4(3H)-one, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19N3O, with a molecular weight of 365.4 g/mol. The compound features a quinazolinone core linked to an indole moiety, which is pivotal for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of anthranilamide derivatives with appropriate aldehydes or ketones under acidic conditions. Recent methodologies have optimized yields through one-pot reactions, enhancing the efficiency of producing this compound .

Anticancer Activity

Numerous studies have reported the anticancer properties of quinazolinone derivatives. For instance, this compound has demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), AGS (gastric cancer), and Caco-2 (colon cancer). In vitro assays revealed that treatment with this compound at concentrations around 100 μM resulted in a notable decrease in cell viability .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| A549 | 10 | Significant reduction in viability |

| AGS | 12 | Moderate cytotoxicity observed |

| Caco-2 | 15 | Effective at inhibiting cell growth |

The mechanism by which this compound exerts its anticancer effects involves the modulation of epithelial-mesenchymal transition (EMT). Studies indicate that this compound promotes the expression of E-cadherin while downregulating N-cadherin and EMT transcription factors such as Snail and Slug, indicating a reversal of EMT processes associated with cancer metastasis .

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against MRSA was reported to be as low as 0.98 μg/mL, highlighting its potential as a therapeutic agent in treating resistant bacterial strains .

Table 2: Antibacterial Activity

| Pathogen | MIC (μg/mL) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 0.98 | Effective |

| Methicillin-resistant S. aureus | 0.98 | Highly effective |

| Mycobacterium tuberculosis | Not specified | Significant inhibition |

Case Studies

Recent investigations into the biological activity of quinazolinones have underscored their potential in drug development. For example, a study highlighted the selective cytotoxicity of indole-based quinazolinones against rapidly dividing cancer cells compared to normal fibroblasts . Another case study focused on the structural optimization of these compounds to enhance their bioactivity and reduce toxicity.

Properties

CAS No. |

60941-86-8 |

|---|---|

Molecular Formula |

C18H15N3O |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

3-[2-(1H-indol-3-yl)ethyl]quinazolin-4-one |

InChI |

InChI=1S/C18H15N3O/c22-18-15-6-2-4-8-17(15)20-12-21(18)10-9-13-11-19-16-7-3-1-5-14(13)16/h1-8,11-12,19H,9-10H2 |

InChI Key |

VWVVWVNCJIVEAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.